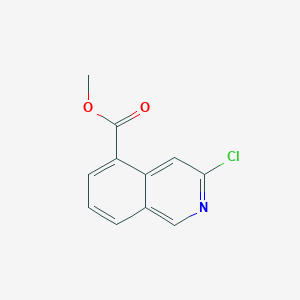

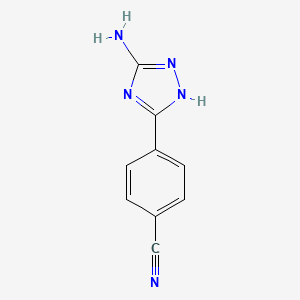

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

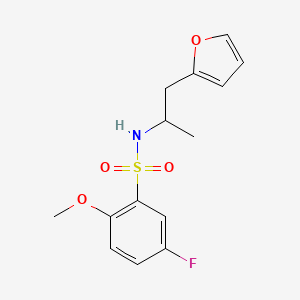

“4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. This is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest due to their wide range of biological properties . The synthesis often involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular formula of “this compound” is C9H7N5 . The structure of 1,2,4-triazole derivatives is characterized by the presence of a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The reaction between triazole and various alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide has also been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 185.19 . Other properties such as melting point, boiling point, density, and refractive index are predicted to be 175.16° C, 496.8° C at 760 mmHg, 1.4 g/cm3, and n20D 1.69 respectively .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

One significant application of derivatives of "4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile" is in the synthesis of novel compounds with antimicrobial properties. For instance, a study demonstrated the successful synthesis and characterization of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, which were evaluated as antimicrobial agents. These compounds exhibited promising antimicrobial activities, highlighting their potential in addressing microbial resistance (Al‐Azmi & Mahmoud, 2020).

Novel Synthetic Pathways

Research into "this compound" derivatives also includes the development of novel synthetic pathways for triazole compounds. A study reported a facile and solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles by reactions of aromatic nitriles with hydrazine monohydrate. This method provides a simpler and more environmentally friendly approach to synthesizing these compounds, which have applications ranging from agriculture to pharmaceuticals (Ikemi et al., 2002).

Antileishmanial Activities

Another important area of application is the investigation of antileishmanial activities of "this compound" derivatives. A study conducted theoretical calculations and biological assays to evaluate the antileishmanial activities of certain 4-amino-1,2,4-triazole derivatives. These compounds showed remarkable activities against Leishmania infantum promastigots, indicating their potential as antileishmanial agents (Süleymanoğlu et al., 2017).

Energetic Materials

Research on "this compound" derivatives extends to the field of energetic materials. A study successfully synthesized and nitrified a derivative to produce energetic salts with high heat of detonation. These materials exhibit properties comparable to RDX, a high explosive, indicating their potential in military and civil applications for energy-dense materials (Cao et al., 2020).

Wirkmechanismus

While the specific mechanism of action for “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is not mentioned in the available data, it’s worth noting that 1,2,4-triazole derivatives have been found to possess a wide range of biological activities. They have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and other activities .

Safety and Hazards

While specific safety and hazard information for “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is not available, it’s important to handle all chemicals with care and take necessary precautions. For example, avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .

Eigenschaften

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-6-1-3-7(4-2-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHAZVZBOZFDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776283.png)

![2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2776288.png)

![6-butyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2776290.png)

![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)

![3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2776300.png)

![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol](/img/structure/B2776305.png)